An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Chloromethyl)-2-methyl-1,3-thiazole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Chloromethyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Reagent
In the vast repository of chemical literature and commercial reagents, some molecules are workhorses, their properties and reactions extensively documented. Others, while structurally simple and synthetically promising, remain in a more enigmatic space. 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4) falls into the latter category. While its role as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals is acknowledged, a comprehensive, publicly available dataset of its experimental chemical and physical properties is notably scarce.[1][2]
This guide, therefore, adopts a dual approach. Firstly, it will collate and present all available information specific to 5-(chloromethyl)-2-methyl-1,3-thiazole. Secondly, where experimental data is lacking, it will draw upon the extensively documented properties of its close structural isomer, 2-chloro-5-(chloromethyl)thiazole , to provide a scientifically grounded forecast of its expected behavior and reactivity. This comparative analysis will offer researchers a valuable framework for incorporating this versatile building block into their synthetic strategies.
Core Molecular Attributes of 5-(Chloromethyl)-2-methyl-1,3-thiazole
This compound belongs to the thiazole family, a class of sulfur and nitrogen-containing five-membered heterocyclic compounds.[2] The thiazole ring is a common scaffold in many biologically active molecules and pharmaceuticals.[3] The key structural features of 5-(chloromethyl)-2-methyl-1,3-thiazole are a methyl group at the 2-position and a reactive chloromethyl group at the 5-position.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | PubChem[4] |
| Molecular Weight | 147.63 g/mol | PubChem[4] |
| Exact Mass | 146.9909481 Da | PubChem[4] |
| XLogP3-AA (LogP) | 1.8 | PubChem[4] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
Note: The properties listed above are computationally generated and should be used as estimates pending experimental verification.
Synthesis Strategies: A Roadmap from Analogs
A definitive, peer-reviewed synthesis protocol for 5-(chloromethyl)-2-methyl-1,3-thiazole is not prominently available. However, the synthesis of the related 2-chloro-5-(chloromethyl)thiazole is well-documented and offers a blueprint for a plausible synthetic route. The most common approach involves the chlorination and cyclization of an appropriate isothiocyanate precursor.
Hypothetical Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole
A plausible route would likely start from a precursor that can establish the 2-methylthiazole core, followed by chloromethylation at the 5-position. A common method for forming the thiazole ring is the Hantzsch thiazole synthesis.
Diagram 1: Hypothetical Hantzsch Synthesis Route
Caption: A potential Hantzsch synthesis pathway for the target molecule.
Established Synthesis of 2-Chloro-5-(chloromethyl)thiazole: A Case Study
The industrial synthesis of 2-chloro-5-(chloromethyl)thiazole often starts from readily available materials like 1,3-dichloropropene or allyl isothiocyanate.[3][5][6] A frequently cited method involves the reaction of allyl isothiocyanate with a chlorinating agent, followed by an oxidation step to facilitate cyclization.
Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole from Allyl Isothiocyanate [6]
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Chlorination: Allyl isothiocyanate is dissolved in an inert solvent (e.g., dichloromethane) and cooled to between -40°C and +30°C. A chlorinating agent, such as sulfuryl chloride (1 to 2 molar equivalents), is added.
-
Oxidative Cyclization: To the resulting reaction mixture, an oxidizing agent (1 to 5 molar equivalents) is added at a temperature ranging from 0°C to the boiling point of the solvent.
-
Work-up and Isolation: The reaction mixture is cooled, and any precipitated by-products are removed by filtration. The filtrate is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any acid. The organic solvent is then removed, and the crude product is isolated.
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Purification: The crude 2-chloro-5-(chloromethyl)thiazole can be purified by distillation under reduced pressure.[6][7] For higher purity, crystallization from a nonpolar solvent at low temperatures can be employed.[6]
Diagram 2: Generalized Workflow for 2-Chloro-5-(chloromethyl)thiazole Synthesis
Caption: Key stages in the synthesis of 2-chloro-5-(chloromethyl)thiazole.
Chemical Reactivity and Synthetic Applications
The primary site of reactivity for 5-(chloromethyl)-2-methyl-1,3-thiazole is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.
Nucleophilic Substitution Reactions
The chloromethyl moiety is expected to readily undergo SN2 reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Expected Reactions:
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With Amines: Reaction with primary or secondary amines would yield the corresponding aminomethylthiazole derivatives.
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With Thiolates: Thiolates would displace the chloride to form thioethers.
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With Alcohols/Alkoxides: Alkoxides would react to form ether linkages.
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With Cyanide: The introduction of a nitrile group via reaction with a cyanide salt would provide a handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine).
Diagram 3: Reactivity of the Chloromethyl Group
Caption: Nucleophilic substitution at the chloromethyl position.
Role in Pharmaceutical and Agrochemical Synthesis
While specific examples for the 2-methyl isomer are not well-documented, the 2-chloro isomer is a key intermediate in the synthesis of important commercial products. For instance, it is a building block for the neonicotinoid insecticides thiamethoxam and clothianidin, and has been used in the synthesis of the HIV protease inhibitor Ritonavir.[7][8] It is highly probable that 5-(chloromethyl)-2-methyl-1,3-thiazole is utilized in analogous synthetic schemes where a 2-methylthiazole moiety is required.
Analytical Characterization
No experimental spectroscopic data for 5-(chloromethyl)-2-methyl-1,3-thiazole was found in the searched literature. However, we can predict the expected spectral features based on its structure and by comparison with its 2-chloro analog.
Predicted ¹H NMR Spectrum
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A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm.
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A singlet for the chloromethyl group (CH₂Cl) protons, expected to be downfield, likely in the range of δ 4.6-4.9 ppm.
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A singlet for the proton on the thiazole ring (at C4), likely in the range of δ 7.3-7.6 ppm.
Predicted ¹³C NMR Spectrum
-
A signal for the methyl carbon (CH₃).
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A signal for the chloromethyl carbon (CH₂Cl).
-
Signals for the three carbons of the thiazole ring (C2, C4, and C5).
For comparison, the reported NMR data for 2-chloro-5-(chloromethyl)thiazole in CDCl₃ is:
-
¹H NMR: δ 7.3 (s, 1H), 4.6 (s, 2H).[7]
-
¹³C NMR: δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂-).[7]
Safety and Handling
According to the GHS classification information available on PubChem, 5-(chloromethyl)-2-methyl-1,3-thiazole is a corrosive compound.
Hazard Identification
-
GHS Classification: Skin Corrosion/Irritation Category 1B.[4]
-
Hazard Statement: H314: Causes severe skin burns and eye damage.[4]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
References
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MySkinRecipes. 5-(Chloromethyl)-2-methylthiazole. [Link]
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JIN DUN CHEMISTRY. (2025). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. [Link]
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MySkinRecipes. 5-(Chloromethyl)-2-methylthiazole. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. [Link]
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PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link]
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Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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